2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
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Description
2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H23N3O3S2 and its molecular weight is 453.58. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Research on thieno[3,2-d]pyrimidine derivatives has demonstrated potent anticancer activity. For instance, novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities, showing comparable effects to doxorubicin against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cells (Hafez & El-Gazzar, 2017).
Antimicrobial Applications
Thieno[3,2-d]pyrimidine compounds have been investigated for their antimicrobial effects. For example, compounds synthesized from 2-chloro-6-ethoxy-4-acetylpyridine showed significant antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Anti-inflammatory Applications
The synthesis of thieno[3,2-d]pyrimidine derivatives has been directed towards evaluating their potential as anti-inflammatory agents. Novel compounds have demonstrated significant cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, suggesting their application in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Enzyme Inhibition for Therapeutic Applications
Thieno[3,2-d]pyrimidine derivatives have been explored for their inhibitory effects on key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), essential for DNA synthesis. Their inhibition presents a promising approach for anticancer and antibacterial therapies. For example, dual inhibitors have shown potent activity against human TS and DHFR, indicating potential therapeutic applications in cancer treatment (Gangjee et al., 2008).
Properties
IUPAC Name |
2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-15-12-19-21(31-15)22(28)26(13-16-6-4-3-5-7-16)23(25-19)30-14-20(27)24-17-8-10-18(29-2)11-9-17/h3-11,15H,12-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJQFBASXSGZQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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